molecular formula C9H15NO2S B12992961 Cyclobutyl thiomorpholine-3-carboxylate

Cyclobutyl thiomorpholine-3-carboxylate

Cat. No.: B12992961
M. Wt: 201.29 g/mol
InChI Key: MLHXXJHMNOMCNJ-UHFFFAOYSA-N
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Description

Cyclobutyl thiomorpholine-3-carboxylate is a chemical compound that belongs to the class of thiomorpholine derivatives It is characterized by a cyclobutyl group attached to a thiomorpholine ring, which in turn is connected to a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclobutyl thiomorpholine-3-carboxylate typically involves the reaction of cyclobutylamine with thiomorpholine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl thiomorpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring, where nucleophiles like halides or alkoxides replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like DMSO or DMF at room temperature or slightly elevated temperatures.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted thiomorpholine derivatives

Scientific Research Applications

Cyclobutyl thiomorpholine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

Cyclobutyl thiomorpholine-3-carboxylate can be compared with other thiomorpholine derivatives such as thiomorpholine-3-carboxylic acid and its analogs. These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activities. The unique cyclobutyl group in this compound imparts distinct properties, making it a valuable compound for specific applications.

Comparison with Similar Compounds

  • Thiomorpholine-3-carboxylic acid
  • Thiomorpholine-3-carboxylate
  • Various substituted thiomorpholine derivatives

Properties

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

cyclobutyl thiomorpholine-3-carboxylate

InChI

InChI=1S/C9H15NO2S/c11-9(12-7-2-1-3-7)8-6-13-5-4-10-8/h7-8,10H,1-6H2

InChI Key

MLHXXJHMNOMCNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC(=O)C2CSCCN2

Origin of Product

United States

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